molecular formula C18H18ClNO4 B2466211 5-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methoxybenzamide CAS No. 1421443-65-3

5-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methoxybenzamide

Cat. No. B2466211
CAS RN: 1421443-65-3
M. Wt: 347.8
InChI Key: DXNAVAUOYLEISF-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methoxybenzamide, also known as BRL-15572, is a selective dopamine D3 receptor antagonist. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Novel 4-Thiazolidinone Derivatives as Agonists of Benzodiazepine Receptors

Research on 4-thiazolidinone derivatives, which share a structural motif with 5-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methoxybenzamide, indicates their potential as anticonvulsant agents through interaction with benzodiazepine receptors. These compounds demonstrated considerable anticonvulsant activity, with certain derivatives showing significant sedative-hypnotic activity without impairing learning and memory, suggesting their therapeutic potential in neurological conditions (Faizi et al., 2017).

Synthesis of Betrixaban

Another study detailed a synthesis method for Betrixaban, a compound structurally related to 5-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methoxybenzamide. This research provides insights into chemical synthesis techniques that could be applicable to the production of similar compounds, highlighting the versatility of these molecular frameworks in drug development (Jianye Li et al., 2015).

Antimicrobial Activity of Sulfonamides

A study on sulfonamides containing structures related to 5-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methoxybenzamide revealed antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria, and Mycobacterium species. This underscores the potential use of such compounds in addressing microbial infections (Krátký et al., 2012).

Serotonin-3 (5-HT3) Receptor Antagonists

Compounds structurally akin to 5-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methoxybenzamide were evaluated for their binding affinity to serotonin-3 (5-HT3) receptors. These studies contribute to the understanding of the role these compounds might play in modulating serotonin signaling, which is crucial for developing new treatments for psychiatric and gastrointestinal disorders (Kuroita et al., 1996).

Dihydrobenzofuran Analogues of Hallucinogens

Research exploring dihydrobenzofuran and tetrahydrobenzodifuran as bioisosteres for methoxy groups in hallucinogens, such as mescaline, provides insight into the design of novel therapeutic agents targeting serotonin receptors. This work is pivotal in developing new psychopharmacological treatments (Monte et al., 1997).

properties

IUPAC Name

5-chloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-23-17-5-3-13(19)9-14(17)18(22)20-10-15(21)11-2-4-16-12(8-11)6-7-24-16/h2-5,8-9,15,21H,6-7,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNAVAUOYLEISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methoxybenzamide

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